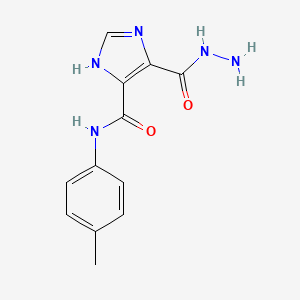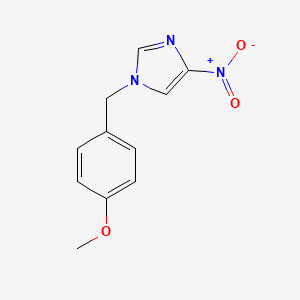![molecular formula C17H20N2O4S B1299141 Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate CAS No. 350997-01-2](/img/structure/B1299141.png)
Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate is a product used in proteomics research .
Chemical Reactions Analysis
Specific chemical reactions involving this compound aren’t available in the search results. It’s primarily used in proteomics research .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 348.42 . Other properties such as melting point, boiling point, and density weren’t available in the search results .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used for the identification and quantification of proteins, understanding their interactions, and determining their functional networks within cells .
Drug Discovery
In the field of drug discovery, this molecule serves as a potential intermediate or building block . It can be used to synthesize novel compounds that may exhibit therapeutic properties, aiding in the development of new medications .
Biochemical Assays
Researchers employ this compound in biochemical assays to study enzyme kinetics and inhibitor screening. Its unique structure allows for the exploration of enzyme-substrate interactions and the development of inhibitors for disease-related enzymes .
Molecular Biology
In molecular biology, it’s applied in the study of gene expression and regulation. The compound can be used to modify nucleic acids or proteins, thereby affecting gene transcription and translation processes .
Chemical Biology
Chemical biology research uses this compound to investigate cell signaling pathways. By interacting with specific proteins or receptors, it can help in understanding the molecular mechanisms of signal transduction .
Material Science
The compound’s unique properties make it suitable for material science applications, such as the development of organic semiconductors or photovoltaic materials. Its molecular structure could influence the electrical conductivity and light-absorbing characteristics of materials .
Analytical Chemistry
In analytical chemistry, it’s used as a standard or reference compound for calibrating instruments or validating analytical methods. Its well-defined structure and properties ensure accurate and precise measurements .
Environmental Science
Lastly, this compound can be applied in environmental science to study the degradation of organic molecules. It can serve as a model compound to understand the environmental fate of similar organic chemicals .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
propan-2-yl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-9(2)23-17(21)13-10(3)14(24-15(13)18)16(20)19-11-5-7-12(22-4)8-6-11/h5-9H,18H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKABJHVIHZIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


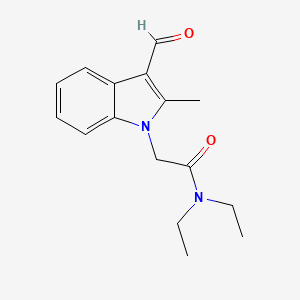
![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)
![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1299080.png)

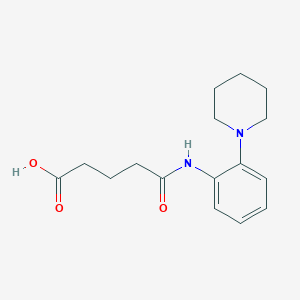
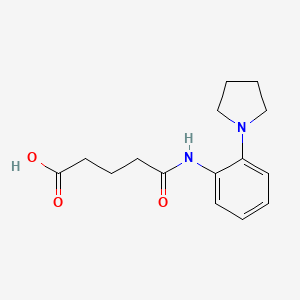
![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)
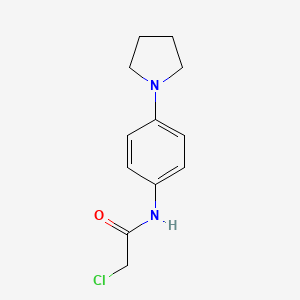
![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)

